threo-1-C-Syringylglycerol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

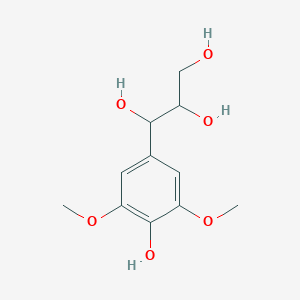

threo-1-C-Syringylglycerol: is a naturally occurring compound found in various plants, including Kandelia candel and Eucalyptus maideni . It is a phenylpropanoid derivative with the molecular formula C₁₁H₁₆O₆ and a molecular weight of 244.24 g/mol . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: threo-1-C-Syringylglycerol can be synthesized through chemical reactions involving the conversion of natural products or chemical synthesis . One common method involves the hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol and (2S,3S)-3-phenyl-2-oxiranemethanol . The reaction conditions typically include the use of solvents such as DMSO, chloroform, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: threo-1-C-Syringylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield syringaldehyde, while reduction could produce syringyl alcohol .

Scientific Research Applications

Chemistry: threo-1-C-Syringylglycerol is used as a model compound in studies involving phenylpropanoid metabolism and lignin biosynthesis .

Biology: In biological research, this compound has been studied for its potential anti-inflammatory properties. It has shown inhibitory effects on pro-inflammatory cytokines production in LPS-stimulated bone marrow-derived dendritic cells .

Medicine: Research suggests that this compound may have hepatoprotective effects, protecting the liver from damage caused by alcohol and toxins. It also shows potential anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.

Mechanism of Action

threo-1-C-Syringylglycerol exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways involved in inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Syringylglycerol: Another phenylpropanoid derivative with similar biological activities.

Syringaldehyde: An oxidation product of threo-1-C-Syringylglycerol with potential anti-inflammatory properties.

Syringyl alcohol: A reduction product with hepatoprotective effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which may contribute to its distinct biological activities . Its ability to inhibit pro-inflammatory cytokines production and protect the liver from damage sets it apart from other similar compounds .

Biological Activity

threo-1-C-Syringylglycerol is a phenolic compound belonging to the lignan family, primarily found in various plant species such as Kandelia candel and Eucalyptus maideni. This compound has garnered attention for its potential biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a glycerol unit linked to a syringyl unit through an ether bond. Its specific stereochemistry at the chiral center of the glycerol unit is crucial for its biological activity. The compound's unique structure allows it to interact with various biological pathways.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. This suggests its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro | Inhibition of pro-inflammatory cytokines in LPS-stimulated cells | |

| Cell culture | Reduced expression of inflammatory markers |

2. Hepatoprotective Effects

This compound has been studied for its hepatoprotective effects, particularly against liver damage induced by alcohol and toxins. Research suggests that it may mitigate oxidative stress and inflammation in liver tissues.

Table 2: Hepatoprotective Effects

| Study Reference | Model Used | Findings |

|---|---|---|

| Animal model | Reduced liver enzyme levels indicating protection against damage | |

| Cell line | Decreased lipid peroxidation and inflammatory cytokine levels |

3. Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by inhibiting the growth and proliferation of various cancer cell lines. It has shown promise in reducing cell viability in breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment.

Table 3: Anticancer Activity

| Study Reference | Cancer Type | Key Results |

|---|---|---|

| Breast cancer | Significant reduction in cell viability | |

| Various cell lines | Inhibition of proliferation |

The biological activities of this compound are attributed to its interaction with multiple molecular targets. It is believed to modulate signaling pathways involved in inflammation and cellular proliferation, thereby exerting its therapeutic effects.

- Inflammation Pathways : Inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in cells.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- A study conducted on patients with chronic liver disease demonstrated improved liver function markers after supplementation with this compound.

- Another case study highlighted its use as an adjunct treatment for breast cancer patients undergoing chemotherapy, where it was associated with reduced side effects and improved quality of life.

Properties

CAS No. |

121748-11-6 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |

InChI Key |

GIZSHQYTTBQKOQ-XVKPBYJWSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |

Appearance |

Cryst. |

Synonyms |

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol; (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_ |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.